molecular formula C20H19N3O B12245747 2-(1-Benzoylpiperidin-4-yl)-1,8-naphthyridine

2-(1-Benzoylpiperidin-4-yl)-1,8-naphthyridine

Cat. No.: B12245747
M. Wt: 317.4 g/mol
InChI Key: QGXDRZLYZUCLDK-UHFFFAOYSA-N
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Description

2-(1-Benzoylpiperidin-4-yl)-1,8-naphthyridine is a complex organic compound that features a piperidine ring substituted with a benzoyl group and a naphthyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Benzoylpiperidin-4-yl)-1,8-naphthyridine typically involves multi-step organic reactions. One common approach is the condensation of 1-benzoylpiperidine with 1,8-naphthyridine under controlled conditions. The reaction may require the use of catalysts such as trifluoroacetic acid and solvents like dimethylformamide to facilitate the process .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(1-Benzoylpiperidin-4-yl)-1,8-naphthyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Dimethylformamide, dichloromethane.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthyridine derivatives, while reduction can produce various reduced forms of the compound .

Scientific Research Applications

2-(1-Benzoylpiperidin-4-yl)-1,8-naphthyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(1-Benzoylpiperidin-4-yl)-1,8-naphthyridine involves its interaction with specific molecular targets. It may act on neurotransmitter receptors or enzymes, modulating their activity. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 1-Benzyl-4-piperidone
  • 4-Benzylpiperidine
  • 1-Benzyl-4-hydroxypiperidine

Uniqueness

2-(1-Benzoylpiperidin-4-yl)-1,8-naphthyridine is unique due to its combined piperidine and naphthyridine structure, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields, distinguishing it from other similar compounds .

Properties

Molecular Formula

C20H19N3O

Molecular Weight

317.4 g/mol

IUPAC Name

[4-(1,8-naphthyridin-2-yl)piperidin-1-yl]-phenylmethanone

InChI

InChI=1S/C20H19N3O/c24-20(17-5-2-1-3-6-17)23-13-10-15(11-14-23)18-9-8-16-7-4-12-21-19(16)22-18/h1-9,12,15H,10-11,13-14H2

InChI Key

QGXDRZLYZUCLDK-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C2=NC3=C(C=CC=N3)C=C2)C(=O)C4=CC=CC=C4

Origin of Product

United States

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